molecular formula C84H75B B14243212 tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane CAS No. 492446-97-6

tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane

Cat. No.: B14243212
CAS No.: 492446-97-6
M. Wt: 1095.3 g/mol
InChI Key: PUFNKQFNAYUPHS-UHFFFAOYSA-N
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Description

Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane is a complex organoboron compound known for its unique structural properties and potential applications in various fields of chemistry and materials science. This compound features a boron atom coordinated to three bulky aryl groups, which provide steric protection and influence its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane typically involves the reaction of boron trihalides with the corresponding aryl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

BCl3+3ArLiB(Ar)3+3LiCl\text{BCl}_3 + 3 \text{ArLi} \rightarrow \text{B(Ar)}_3 + 3 \text{LiCl} BCl3​+3ArLi→B(Ar)3​+3LiCl

where Ar represents the aryl group 4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl. The reaction is usually performed in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and safety. Continuous flow reactors and automated systems can be employed to handle large volumes of reagents and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can yield borohydrides or other reduced boron species.

    Substitution: The aryl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Functionalized aryl boranes.

Scientific Research Applications

Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane has several applications in scientific research:

    Catalysis: It is used as a catalyst in various organic transformations, including hydroboration and polymerization reactions.

    Materials Science: The compound is employed in the synthesis of advanced materials, such as boron-containing polymers and nanomaterials.

    Medicinal Chemistry: It serves as a building block for the development of boron-based drugs and therapeutic agents.

    Biological Studies: The compound is used in the study of boron-neutron capture therapy (BNCT) for cancer treatment.

Mechanism of Action

The mechanism of action of tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane involves its ability to coordinate with various substrates and facilitate chemical transformations. The bulky aryl groups provide steric protection, allowing the boron center to interact selectively with specific molecular targets. This selectivity is crucial in catalytic processes and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Tris(3,5-dimethylphenyl)phosphine
  • Tris(3,4,5-trifluorophenyl)borane
  • Tris(2,4,6-trimethylphenyl)borane

Uniqueness

Tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane is unique due to its large and bulky aryl groups, which provide enhanced steric protection and influence its reactivity. This makes it particularly useful in applications requiring high selectivity and stability, such as catalysis and materials science.

Properties

CAS No.

492446-97-6

Molecular Formula

C84H75B

Molecular Weight

1095.3 g/mol

IUPAC Name

tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane

InChI

InChI=1S/C84H75B/c1-52-58(7)82(59(8)53(2)79(52)76-46-70(64-31-19-13-20-32-64)43-71(47-76)65-33-21-14-22-34-65)85(83-60(9)54(3)80(55(4)61(83)10)77-48-72(66-35-23-15-24-36-66)44-73(49-77)67-37-25-16-26-38-67)84-62(11)56(5)81(57(6)63(84)12)78-50-74(68-39-27-17-28-40-68)45-75(51-78)69-41-29-18-30-42-69/h13-51H,1-12H3

InChI Key

PUFNKQFNAYUPHS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C)C)(C5=C(C(=C(C(=C5C)C)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C)C)C9=C(C(=C(C(=C9C)C)C1=CC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C)C

Origin of Product

United States

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